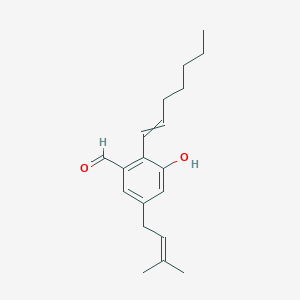
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid is a compound that belongs to the class of amino acids It contains an amino group (–NH₂), a carboxyl group (–COOH), and a side chain that includes a 2-chloroethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amino acids.
Substitution: The 2-chloroethylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amino acids, and substituted sulfonamides.
Scientific Research Applications
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to influence protein synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-carboxyethylthio)propanoic acid: Similar in structure but with a carboxyethylthio group instead of a chloroethylsulfamoyl group.
3-Amino-3-(2-chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of a chloroethylsulfamoyl group.
Uniqueness
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid is unique due to its specific side chain, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential role in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
64957-20-6 |
|---|---|
Molecular Formula |
C5H11ClN2O4S |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
2-amino-3-(2-chloroethylsulfamoyl)propanoic acid |
InChI |
InChI=1S/C5H11ClN2O4S/c6-1-2-8-13(11,12)3-4(7)5(9)10/h4,8H,1-3,7H2,(H,9,10) |
InChI Key |
CJIAXTHAKALOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NS(=O)(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



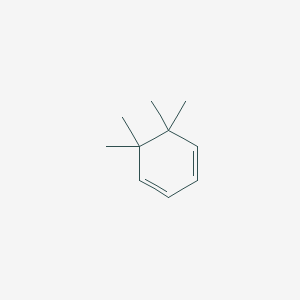


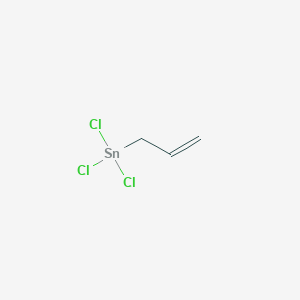
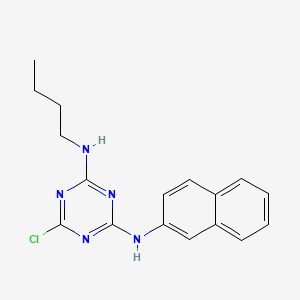
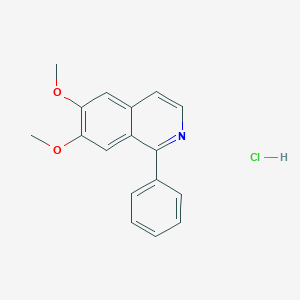
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

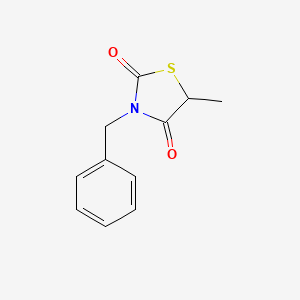
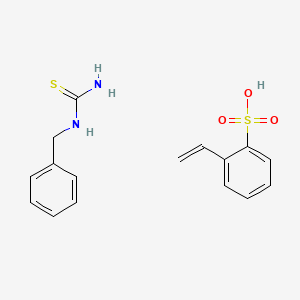
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
